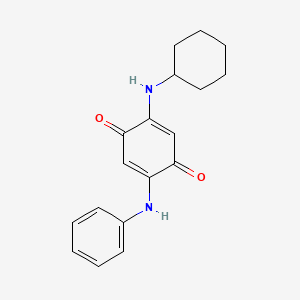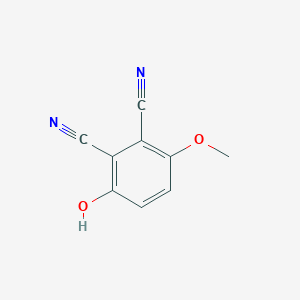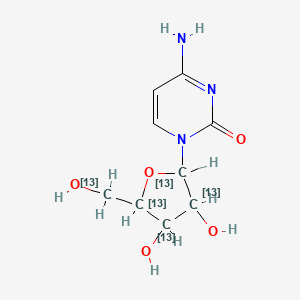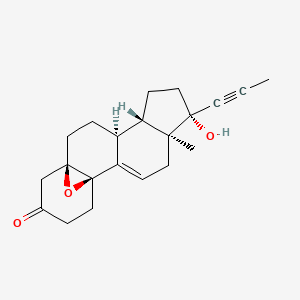
17beta-Hydroxy-17-(but-2yn-1-yl)-estra-5-(10),9(11)-dien-3-one Cyclic 1,2 Ethanediyl Acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“17beta-Hydroxy-17-(but-2yn-1-yl)-estra-5-(10),9(11)-dien-3-one Cyclic 1,2 Ethanediyl Acetal” is a synthetic steroidal compound. Steroidal compounds are known for their diverse biological activities and applications in medicine, particularly in hormone therapy and cancer treatment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of steroidal compounds typically involves multiple steps, including the formation of the steroid nucleus, functional group modifications, and the introduction of specific side chains. The preparation of “17beta-Hydroxy-17-(but-2yn-1-yl)-estra-5-(10),9(11)-dien-3-one Cyclic 1,2 Ethanediyl Acetal” would likely involve:
- Formation of the steroid nucleus through cyclization reactions.
- Introduction of the 17beta-hydroxy group via selective reduction.
- Addition of the but-2yn-1-yl side chain through alkylation reactions.
- Formation of the cyclic 1,2 ethanediyl acetal through acetalization reactions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogenation or other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a precursor for synthesizing other steroidal derivatives.
Biology
In biological research, it may be used to study hormone receptor interactions and signal transduction pathways.
Medicine
Industry
Industrially, it might be used in the production of pharmaceuticals or as a research chemical.
Mecanismo De Acción
The mechanism of action for steroidal compounds typically involves binding to specific receptors, such as hormone receptors, and modulating gene expression. This compound may interact with estrogen or androgen receptors, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Estradiol: A natural estrogen with similar structural features.
Testosterone: An androgen with a similar steroid nucleus.
Dexamethasone: A synthetic steroid with anti-inflammatory properties.
Uniqueness
The uniqueness of “17beta-Hydroxy-17-(but-2yn-1-yl)-estra-5-(10),9(11)-dien-3-one Cyclic 1,2 Ethanediyl Acetal” lies in its specific functional groups and side chains, which may confer unique biological activities and therapeutic potential.
Propiedades
Fórmula molecular |
C21H26O3 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
(1R,5S,6S,9S,10S,13R)-6-hydroxy-5-methyl-6-prop-1-ynyl-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-en-15-one |
InChI |
InChI=1S/C21H26O3/c1-3-8-19(23)10-7-16-15-5-11-20-13-14(22)4-12-21(20,24-20)17(15)6-9-18(16,19)2/h6,15-16,23H,4-5,7,9-13H2,1-2H3/t15-,16-,18-,19-,20+,21+/m0/s1 |
Clave InChI |
AXHLWUOZJPHUIH-NLNBCDFGSA-N |
SMILES isomérico |
CC#C[C@@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CC[C@@]45[C@@]3(O4)CCC(=O)C5)C)O |
SMILES canónico |
CC#CC1(CCC2C1(CC=C3C2CCC45C3(O4)CCC(=O)C5)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S, 7R, 7aR)-5-Benzyl-2,2-dimethyl-2,3,7,7a-tetrahydroimidazo[5,1-b]thiazole-3, 7-dicarboxylic Acid](/img/structure/B13859117.png)
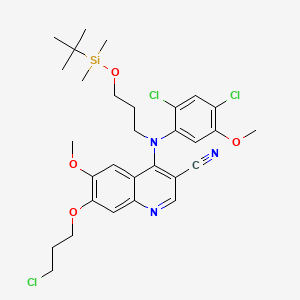
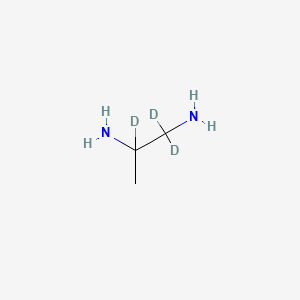
![5-[Hydroxy(phenyl)methyl]-3-methyl-1,3,4-oxadiazol-2-one](/img/structure/B13859127.png)
![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B13859132.png)
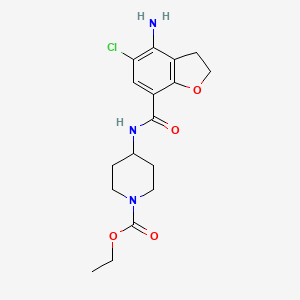
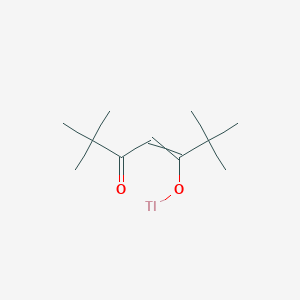
![Ethyl 2-(Oxazol-5-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13859155.png)
![2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B13859161.png)


